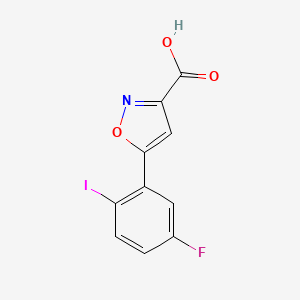![molecular formula C7H4Cl2IN3 B13699520 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound It is a derivative of pyrrolo[2,3-d]pyrimidine, characterized by the presence of chlorine atoms at positions 2 and 4, an iodine atom at position 6, and a methyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple stepsThe process often involves the use of reagents such as phosphorus oxychloride for chlorination and iodine monochloride for iodination .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the chemical reactions, reducing the reaction time and improving the overall yield of the desired product .
化学反应分析
Types of Reactions
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms .
科学研究应用
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of the iodine atom at position 6, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C7H4Cl2IN3 |
|---|---|
分子量 |
327.93 g/mol |
IUPAC 名称 |
2,4-dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2IN3/c1-2-3-4(8)11-7(9)13-6(3)12-5(2)10/h1H3,(H,11,12,13) |
InChI 键 |
MOKNPYRGPXSKFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=C1C(=NC(=N2)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



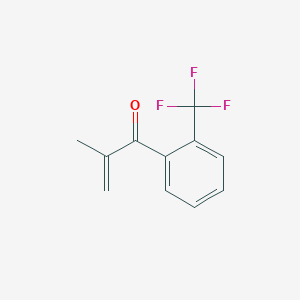
![2-Amino-7-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13699460.png)

![[3,4,6-Triacetyloxy-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13699464.png)
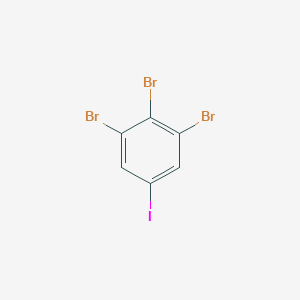
![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B13699468.png)

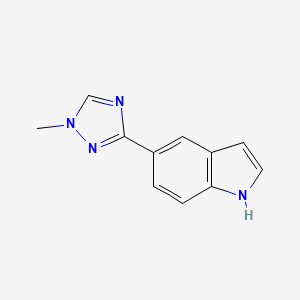
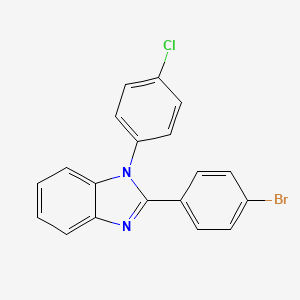
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![1-[4-(Trifluoromethoxy)benzyl]guanidine](/img/structure/B13699503.png)

